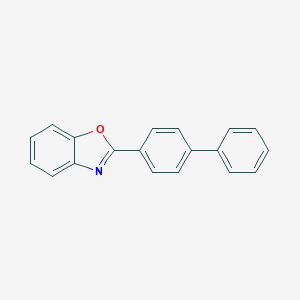

2-Biphenylbenzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylphenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c1-2-6-14(7-3-1)15-10-12-16(13-11-15)19-20-17-8-4-5-9-18(17)21-19/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCMQKNWEVYOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Biphenylbenzoxazole Architectures

Strategic Approaches to the Benzoxazole (B165842) Moiety Construction in 2-Biphenylbenzoxazole

The formation of the benzoxazole ring is a critical step in the synthesis of 2-biphenylbenzoxazole. Various strategic approaches have been developed to achieve this, ranging from classical condensation reactions to modern metal-catalyzed processes.

Cyclization Reactions Involving 2-Aminophenols and Carboxylic Acid Derivatives

A foundational and widely employed method for the synthesis of 2-substituted benzoxazoles is the condensation and subsequent cyclization of 2-aminophenols with carboxylic acids or their derivatives. In the context of 2-biphenylbenzoxazole, this involves the reaction of a 2-aminophenol (B121084) with biphenyl-4-carboxylic acid or its corresponding acyl chloride. These reactions typically require high temperatures and the presence of a dehydrating agent or a catalyst to facilitate the intramolecular cyclization.

One-pot syntheses have been developed to streamline this process. For instance, methanesulfonic acid has been shown to be a highly effective catalyst for the reaction of 2-aminophenol with carboxylic acids, which are converted in situ to their more reactive acid chlorides. researchgate.net This method is compatible with a variety of functional groups and generally provides excellent yields. researchgate.net Another approach utilizes Lawesson's reagent under solvent-free microwave-assisted conditions to promote the reaction between carboxylic acids and 2-aminophenol, offering a rapid and efficient synthesis.

Table 1: Synthesis of 2-Arylbenzoxazoles via Cyclization of 2-Aminophenol with Carboxylic Acids

| Carboxylic Acid | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzoic Acid | Methanesulfonic Acid | - | 120 | 1-2 h | 95 | researchgate.net |

| 4-Chlorobenzoic Acid | Methanesulfonic Acid | - | 120 | 1-2 h | 96 | researchgate.net |

| Benzoic Acid | Lawesson's Reagent | Solvent-free (MW) | - | 3-10 min | 90 |

This table presents data for the synthesis of 2-arylbenzoxazoles as a model for the synthesis of 2-biphenylbenzoxazole.

Oxidative Cyclization of Phenolic Schiff Base Intermediates

An alternative and powerful strategy for the construction of the 2-arylbenzoxazole scaffold is the oxidative cyclization of phenolic Schiff bases. These intermediates are readily prepared by the condensation of a 2-aminophenol with an appropriate aldehyde, in this case, biphenyl-4-carboxaldehyde. The subsequent intramolecular cyclization is promoted by a wide range of oxidizing agents.

Various oxidants have been successfully employed for this transformation, including but not limited to manganese(III) acetate, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), lead(IV) acetate, and pyridinium (B92312) chlorochromate (PCC) supported on silica (B1680970) gel. nih.gov The choice of oxidant can influence the reaction conditions and yields. More recent developments have focused on greener and more catalytic approaches. For example, elemental sulfur has been identified as an effective and traceless oxidizing agent in the presence of a catalyst like Na₂S, allowing the reaction to proceed at ambient temperatures. researchgate.net

Table 2: Oxidants Used in the Cyclization of Phenolic Schiff Bases to 2-Arylbenzoxazoles

| Oxidant | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Mn(OAc)₃ | Toluene | Reflux | High | |

| DDQ | Dioxane | Reflux | High | |

| Pb(OAc)₄ | Benzene (B151609) | 80°C | High | |

| PCC/Silica Gel | Dichloromethane | Room Temp | Good to Excellent | nih.gov |

| Sulfur/Na₂S | DMSO | Room Temp | Good | researchgate.net |

This table provides examples of oxidants and conditions for the synthesis of 2-arylbenzoxazoles, adaptable for 2-biphenylbenzoxazole.

Multicomponent Reaction Protocols for Benzoxazole Core Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of 2-biphenylbenzoxazole are not extensively documented, the principles of MCRs can be applied.

For instance, a three-component reaction involving a 2-aminophenol, an aldehyde (such as biphenyl-4-carboxaldehyde), and an oxidizing agent in a one-pot fashion can be considered an MCR. Such strategies streamline the synthesis by avoiding the isolation of intermediates like the Schiff base. The development of novel MCRs remains an active area of research, with the potential to provide rapid access to libraries of substituted benzoxazoles. researchgate.netfrontiersin.org

Metal-Catalyzed Direct C-H Arylation for Benzoxazole Scaffolds

In recent years, transition metal-catalyzed direct C-H arylation has emerged as a powerful tool for the formation of C-C bonds, offering an alternative to traditional cross-coupling reactions. This strategy can be applied to the synthesis of 2-arylbenzoxazoles by the direct coupling of a pre-formed benzoxazole with an aryl halide.

Palladium and copper-based catalytic systems are most commonly employed for this transformation. For example, palladium-catalyzed direct arylation of benzoxazole with aryl chlorides, bromides, or triflates has been successfully demonstrated. beilstein-journals.orgnih.govresearchgate.net These reactions often utilize a phosphine (B1218219) ligand to facilitate the catalytic cycle. Copper-catalyzed C-H arylation, sometimes in conjunction with palladium, also provides an effective route to 2-arylbenzoxazoles and can be advantageous due to the lower cost of copper. beilstein-journals.orgscilit.com

Table 3: Metal-Catalyzed C-H Arylation of Benzoxazole

| Arylating Agent | Catalyst System | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Chloride | Pd(OAc)₂/CuI | NiXantphos | K₂CO₃ | Dioxane | 75-99 | researchgate.net |

| Phenyl Bromide | Rh(I) complex | - | - | - | - | beilstein-journals.orgnih.gov |

| Aryl Bromide | PdCl(dppb)(C₃H₅) | - | Cs₂CO₃ | Mesitylene | Good | researchgate.net |

| Aryl Iodide | CuI | PPh₃ | Na₂CO₃ | DMF | - | beilstein-journals.org |

This table illustrates various catalytic systems for the C-H arylation of benzoxazole, applicable to the synthesis of 2-biphenylbenzoxazole using a biphenyl (B1667301) halide.

Green Chemistry and Sustainable Synthetic Routes for Benzoxazole Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. In the synthesis of 2-arylbenzoxazoles, this has led to the development of more sustainable methodologies.

The use of heterogeneous and recyclable catalysts, such as Cu(II)-SBA-15, offers an environmentally benign alternative to homogeneous catalysts. rsc.org These solid-supported catalysts can be easily separated from the reaction mixture and reused, minimizing waste. rsc.org Another green approach involves the use of eco-friendly solvents. For example, waste curd water, a byproduct of the dairy industry, has been successfully used as a catalytic solvent for the synthesis of 2-arylbenzoxazoles under microwave irradiation, providing high yields in short reaction times. bohrium.comtandfonline.com The use of non-toxic and biodegradable solvents like glycerol (B35011) has also been reported for the catalyst-free synthesis of related heterocycles at ambient temperature. Furthermore, catalysts such as anhydrous bismuth tribromide are considered more environmentally friendly and have been used effectively in the synthesis of 2-arylbenzoxazoles. innovativepublication.orgresearchgate.net

Table 4: Green Synthetic Approaches to 2-Arylbenzoxazoles

| Method | Catalyst/Solvent | Key Features | Yield (%) | Reference |

|---|---|---|---|---|

| Condensation | Cu(II)-SBA-15 | Heterogeneous, recyclable catalyst | 74-86 | rsc.org |

| Condensation | Waste Curd Water (MW) | Green solvent, rapid | 82-96 | bohrium.comtandfonline.com |

| Condensation | Anhydrous BiBr₃ | Eco-friendly catalyst | Moderate to Good | innovativepublication.orgresearchgate.net |

| Condensation/Cyclization | LAIL@MNP | Recyclable magnetic catalyst, solvent-free | up to 90 | nih.gov |

This table highlights sustainable methods for synthesizing 2-arylbenzoxazoles.

Precision Synthesis of the Biphenyl Unit in 2-Biphenylbenzoxazole

The construction of the biphenyl moiety is another crucial aspect of synthesizing 2-biphenylbenzoxazole. This can be achieved either by starting with a biphenyl-containing building block or by forming the biphenyl linkage on a pre-existing benzoxazole scaffold.

A highly effective and versatile method for the formation of biaryl linkages is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester. In the context of 2-biphenylbenzoxazole synthesis, this could involve the coupling of a 2-(halophenyl)benzoxazole with phenylboronic acid, or conversely, a 2-(boronatophenyl)benzoxazole with a halobenzene. The reaction is known for its high tolerance of functional groups and generally provides high yields under mild conditions. nih.govmdpi.com

The Ullmann reaction, a classical method for biaryl synthesis, involves the copper-mediated coupling of two aryl halide molecules. organic-chemistry.org While traditional Ullmann couplings often require harsh conditions (high temperatures and stoichiometric copper), modern variations have been developed that use catalytic amounts of copper and milder conditions. mdpi.com This reaction can be applied to the synthesis of 2-biphenylbenzoxazole, for example, through the homocoupling of a 2-(halophenyl)benzoxazole or a cross-coupling with another aryl halide. nih.gov

Direct C-H activation strategies have also been developed for the synthesis of biphenyls. rsc.org This approach avoids the need for pre-functionalized starting materials (halides or boronic acids) by directly coupling two C-H bonds. For the synthesis of 2-biphenylbenzoxazole, this could involve the palladium-catalyzed C-H/C-H cross-coupling of a 2-phenylbenzoxazole (B188899) with benzene or another aromatic partner. nih.gov While still a developing area, C-H activation offers a highly efficient and atom-economical route to biphenyl-containing compounds. nitrkl.ac.inpkusz.edu.cn

Table 5: Comparison of Methods for Biphenyl Unit Synthesis in 2-Arylbenzoxazoles

| Method | Key Reactants | Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Suzuki Coupling | Aryl halide, Arylboronic acid | Palladium | High yields, mild conditions, functional group tolerance | Pre-functionalization required |

| Ullmann Reaction | Two Aryl halides | Copper | Utilizes readily available halides | Can require harsh conditions, potential for homocoupling side products |

| C-H Activation | Two C-H bonds | Palladium, Rhodium, etc. | High atom economy, no pre-functionalization | Can have challenges with regioselectivity, may require directing groups |

Cross-Coupling Methodologies for Biaryl Linkage

Palladium- and nickel-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of the carbon-carbon bond that defines the biphenyl moiety in 2-biphenylbenzoxazole. These reactions offer a powerful and versatile means to connect two aryl fragments, with a high degree of functional group tolerance and control over the substitution pattern.

The Suzuki-Miyaura coupling is one of the most widely employed methods for biaryl synthesis due to its mild reaction conditions and the commercial availability and low toxicity of boronic acid reagents. gre.ac.uknih.gov This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid or ester with an aryl halide. gre.ac.uknih.gov For the synthesis of a 2-biphenylbenzoxazole, this could involve coupling a (2-benzoxazolyl)phenyl halide with a phenylboronic acid, or vice versa. The efficiency of the Suzuki-Miyaura coupling allows for the creation of a diverse library of biphenyl compounds. gre.ac.uk

The Ullmann reaction , a classic copper-catalyzed coupling of two aryl halides, has also been adapted for biaryl synthesis. wikipedia.orgorganic-chemistry.org While traditional Ullmann conditions often require harsh temperatures, modern advancements using ligands and soluble copper catalysts have made this method more practical. wikipedia.orgmdpi.com The cross-Ullmann coupling, which joins two different heteroaryl halides, has proven to be a general and effective approach for creating biheteroaryls. nih.gov

The Negishi coupling utilizes organozinc reagents, which are coupled with aryl halides in the presence of a nickel or palladium catalyst. organic-chemistry.org This method is highly versatile and was one of the first to allow for the efficient synthesis of unsymmetrical biaryls. organic-chemistry.org

The Kumada coupling employs a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is a cost-effective method for producing unsymmetrical biaryls and is even used in industrial-scale synthesis. wikipedia.orgorganic-chemistry.org Recent developments have led to ligand-free, nickel-catalyzed Kumada couplings that proceed under mild conditions. rhhz.net

The Stille coupling involves the reaction of an organostannane (organotin) with an organic halide, catalyzed by palladium. organic-chemistry.orgwiley-vch.de A key advantage of the Stille reaction is the stability of the organostannane reagents and their compatibility with a wide range of functional groups, making it a reliable choice for the synthesis of complex molecules. nih.govnih.gov

| Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OR)₂ | Ar'-X | Palladium | Mild conditions, low toxicity of reagents, wide functional group tolerance. gre.ac.uknih.gov |

| Ullmann | Ar-X | Ar'-X | Copper | Classic method, useful for symmetrical biaryls and certain heteroaryl couplings. wikipedia.orgorganic-chemistry.org |

| Negishi | Ar-ZnX | Ar'-X | Palladium or Nickel | High reactivity of organozinc reagents, good for complex syntheses. organic-chemistry.org |

| Kumada | Ar-MgX | Ar'-X | Palladium or Nickel | Cost-effective, uses readily available Grignard reagents. wikipedia.orgorganic-chemistry.org |

| Stille | Ar-SnR₃ | Ar'-X | Palladium | Stable reagents, excellent functional group compatibility. organic-chemistry.orgnih.gov |

Dehydrogenative Coupling Strategies for Biphenyl Formation

Dehydrogenative coupling, also known as cross-dehydrogenative coupling (CDC), has emerged as a highly atom-economical strategy for forming C-C bonds, including the biaryl linkage. This approach avoids the need for pre-functionalized starting materials (like halides or organometallics) by directly coupling two C-H bonds. nju.edu.cn

In the context of 2-biphenylbenzoxazole synthesis, this could involve the direct arylation of a pre-formed benzoxazole at the 2-phenyl position. These reactions are typically mediated by transition metal catalysts, such as palladium, rhodium, or copper, and often require an oxidant to facilitate the removal of hydrogen. nju.edu.cnfrontiersin.org The development of metal-free dehydrogenative coupling systems, for instance using N-hydroxyphthalimide (NHPI) with oxygen as the oxidant, represents a greener alternative for the synthesis of N-heterocycles. rsc.org While powerful, a key challenge in dehydrogenative coupling is controlling the regioselectivity, especially when multiple C-H bonds are available for activation.

Synthesis from Aromatic Ketones and Enamino-ketones

Alternative synthetic routes to the biphenyl framework can proceed through intermediates derived from aromatic ketones. A novel methodology has been developed for the synthesis of substituted biphenyls starting from aromatic ketones that possess an active methylene (B1212753) group. wisdomlib.org The process involves a Claisen condensation of the aromatic ketone with ethyl formate (B1220265) to generate a hydroxymethylene ketone intermediate. This intermediate is then converted to an enamino-ketone by reacting it with a secondary amine like pyrrolidine. wisdomlib.org The resulting enamino-ketone can then undergo a Knoevenagel condensation with a reagent such as malononitrile, in the presence of ammonium (B1175870) acetate, to yield the final substituted biphenyl product in good yields. wisdomlib.org This strategy provides a unique pathway to biphenyl derivatives that can subsequently be elaborated to form the 2-biphenylbenzoxazole structure.

Convergent and Divergent Synthesis Strategies for the 2-Biphenylbenzoxazole Framework

The construction of libraries of 2-biphenylbenzoxazole derivatives for applications like drug discovery or materials screening can be streamlined using convergent or divergent synthetic strategies.

Conversely, a divergent synthesis begins with a common core structure that is then elaborated in various ways to produce a range of different analogs. nih.govrsc.org For example, one could synthesize a 2-(4-bromophenyl)benzoxazole core. This common intermediate could then be subjected to various cross-coupling reactions (e.g., Suzuki-Miyaura) with a wide array of boronic acids to generate a library of diverse 2-biphenylbenzoxazole derivatives. Ligand-controlled divergent synthesis, where the outcome of a reaction is directed by the choice of ligand, is a powerful tool for rapidly building molecular complexity from a common starting material. nih.gov

Stereoselective Synthesis Approaches for Chiral 2-Biphenylbenzoxazole Derivatives

Introducing chirality into the 2-biphenylbenzoxazole framework can lead to materials with unique optical properties or drugs with specific biological activities. When the biphenyl unit is appropriately substituted, particularly at the ortho positions, rotation around the C-C single bond can be restricted, leading to a form of axial chirality known as atropisomerism.

The asymmetric synthesis of these chiral atropisomers is a significant challenge in organic chemistry. snnu.edu.cnnih.gov Methodologies for achieving this often rely on enantioselective cross-coupling reactions. For instance, asymmetric versions of the Kumada reaction have been developed using nickel catalysts with chiral bis(oxazoline) ligands to couple racemic α-bromoketones with aryl Grignard reagents, producing α-arylketones with high enantioselectivity. nih.gov Similarly, asymmetric Suzuki-Miyaura couplings can be employed to construct the chiral biaryl axis. nih.gov

Another powerful strategy is the use of a transient directing group to control the stereochemistry during a C-H activation/dehydrogenative coupling process. rsc.org This approach allows for the atroposelective synthesis of biaryls with excellent enantioselectivity. The development of catalytic asymmetric methods to access C-N atropisomers, where the restricted rotation is around a carbon-nitrogen bond, is also an emerging field of interest. nih.gov These advanced stereoselective methods are crucial for accessing enantiomerically pure 2-biphenylbenzoxazole derivatives for specialized applications.

Advanced Spectroscopic Characterization Techniques for 2 Biphenylbenzoxazole Systems

Electronic Structure Elucidation via Advanced Spectroscopies

To comprehend the electronic behavior of 2-biphenylbenzoxazole systems, a combination of spectroscopic techniques is employed to probe the elemental composition, electronic transitions, and photophysical properties.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. cardiff.ac.ukresearchgate.net In the analysis of 2-biphenylbenzoxazole, XPS is crucial for verifying the stoichiometry and purity of synthesized compounds and for investigating the chemical environment of each constituent element (carbon, nitrogen, and oxygen).

The core-level spectra obtained from XPS offer detailed insights into the bonding arrangements. For instance, the C 1s spectrum can be deconvoluted to identify carbons in different chemical environments, such as C-C bonds in the biphenyl (B1667301) group, C-N and C-O bonds within the benzoxazole (B165842) ring, and any potential surface contaminants. Similarly, the N 1s and O 1s spectra provide specific information about the chemical state of the nitrogen and oxygen atoms in the oxazole (B20620) ring. researchgate.net Shifts in the binding energies of these core levels can indicate changes in the chemical environment, such as those induced by substitution or interaction with other molecules.

Table 1: Representative XPS Data for a Hypothetical 2-Biphenylbenzoxazole Derivative

| Element | Core Level | Binding Energy (eV) | Possible Assignment |

| Carbon | C 1s | ~284.8 | Aromatic C-C, C-H |

| ~286.3 | C-N, C-O | ||

| ~288.5 | C=O (if oxidized) | ||

| Nitrogen | N 1s | ~400.2 | N in benzoxazole ring |

| Oxygen | O 1s | ~532.5 | O in benzoxazole ring |

Note: The binding energies are approximate and can vary depending on the specific chemical environment and instrument calibration.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. ubbcluj.roshu.ac.uk When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uk For aromatic compounds like 2-biphenylbenzoxazole, the most common transitions are π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. libretexts.org

Table 2: Typical UV-Vis Absorption Data for 2-Biphenylbenzoxazole in Solution

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Assignment |

| Cyclohexane | ~320 | > 20,000 | π → π |

| Ethanol | ~325 | > 20,000 | π → π |

Note: The exact λmax and ε values can be influenced by the solvent polarity and specific substitutions on the aromatic rings.

Photoluminescence (PL) spectroscopy is a powerful tool for investigating the emissive properties of molecules and understanding their excited-state dynamics. nih.gov After a molecule is promoted to an excited electronic state by absorbing light, it can relax to the ground state by emitting a photon. This process is known as fluorescence (for spin-allowed transitions) or phosphorescence (for spin-forbidden transitions).

2-(2'-hydroxyphenyl)benzoxazole (HBO), a related compound, is known to exhibit excited-state intramolecular proton transfer (ESIPT). nih.govifo.lviv.ua Upon photoexcitation, an intramolecular proton transfer occurs, leading to the formation of a keto tautomer that is responsible for a large Stokes shift in the emission spectrum. ifo.lviv.ua While 2-biphenylbenzoxazole does not have the hydroxyl group necessary for ESIPT, its derivatives can be designed to exhibit interesting photophysical properties. The PL spectrum provides information on the emission wavelength, quantum yield, and lifetime of the excited state, which are crucial parameters for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. ifo.lviv.ua The emission characteristics are sensitive to the molecular structure, conformation, and the surrounding environment.

Table 3: Illustrative Photoluminescence Data for a 2-Biphenylbenzoxazole Derivative

| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| Toluene | 320 | ~380 | 0.75 |

| Dichloromethane | 325 | ~395 | 0.60 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from PL spectroscopy.

Vibrational and Structural Analysis

Vibrational spectroscopy techniques are indispensable for gaining insights into the molecular structure, bonding, and conformational properties of 2-biphenylbenzoxazole systems.

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. youtube.com It is complementary to FTIR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of 2-biphenylbenzoxazole, Raman spectroscopy can be used to probe the vibrations of the aromatic rings and the benzoxazole core.

The Raman spectrum of crystalline 2-(2'-hydroxyphenyl)benzoxazole has been studied to understand the low-frequency external and internal vibrations. scispace.com The bands in the lower frequency region (typically below 150 cm⁻¹) are often associated with lattice vibrations and intermolecular interactions in the solid state, providing information about the crystal packing. scispace.com Higher frequency bands correspond to intramolecular vibrations, such as C-C stretching in the phenyl rings and vibrations of the oxazole ring. scispace.com These vibrational modes can be sensitive to conformational changes, such as the torsional angle between the biphenyl rings.

Table 4: Selected Raman Shifts for a 2-Biphenylbenzoxazole System

| Raman Shift (cm⁻¹) | Vibrational Assignment |

| ~1610 | Aromatic C=C stretching |

| ~1550 | Benzoxazole ring stretching |

| ~1300 | C-H in-plane bending |

| ~1000 | Phenyl ring breathing mode |

Note: The assignments are based on typical values for similar aromatic and heterocyclic compounds.

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups in a molecule based on the absorption of infrared radiation. nih.govnih.gov Each functional group has characteristic vibrational frequencies, resulting in a unique infrared spectrum that serves as a molecular "fingerprint." nih.gov

Table 5: Characteristic FTIR Absorption Bands for 2-Biphenylbenzoxazole

| Wavenumber (cm⁻¹) | Functional Group/Vibrational Mode |

| 3100-3000 | Aromatic C-H stretching |

| 1620-1580 | Aromatic C=C stretching |

| 1570-1500 | C=N stretching (benzoxazole) |

| 1270-1200 | Aryl C-O stretching (benzoxazole) |

Note: These are general ranges and the exact positions can vary.

Advanced Microscopy for Morphological and Spatial Characterization

The physical arrangement of molecules in the solid state, whether as thin films, crystals, or nanoscale aggregates, profoundly influences the material's properties. Advanced microscopy techniques are indispensable for visualizing and understanding the surface morphology and nanostructure of 2-biphenylbenzoxazole systems.

High-Resolution Scanning Electron Microscopy (HRSEM) for Surface Morphology and Nanostructure Analysis

High-Resolution Scanning Electron Microscopy (HRSEM) is a powerful technique for imaging the surface topography of materials at the micro- and nanoscale. It provides detailed information about the texture, grain size, and distribution of features in thin films and crystalline samples of organic molecules like 2-biphenylbenzoxazole and its derivatives.

In studies of related aromatic benzoxazole compounds, such as 2-(4-biphenylyl)-6-phenyl benzoxazole (PBBO), the morphology of thin films is highly dependent on the deposition conditions. For instance, Langmuir-Blodgett films of PBBO mixed with stearic acid or polymethylmethacrylate (PMMA) have been shown to exhibit complete demixing of the components. This leads to the formation of clusters and aggregates of the PBBO molecules within the film. wordpress.com The characterization of such films by microscopy would reveal distinct domains of the benzoxazole derivative, highlighting the importance of molecular interactions in dictating the final film structure.

While specific HRSEM images for 2-biphenylbenzoxazole were not found in the available literature, the general principles of morphological analysis can be applied. A typical HRSEM analysis of a thin film of a 2-biphenylbenzoxazole derivative would involve examining the surface for features such as crystallinity, amorphous regions, and the presence of any self-assembled nanostructures. The magnification capabilities of HRSEM would allow for the visualization of features on the order of nanometers, providing insights into how molecular design and processing parameters affect the solid-state packing.

For example, in a study on the electroluminescence characteristics of a novel biphenyl derivative with a benzoxazole moiety, 4,4′-bis[2-(1,3-benzoxazol-yl-1-ethenyl)]-2-hexyloxybiphenyl, the thermal properties were investigated, suggesting that the morphology of the deposited films is crucial for device performance. researchgate.net The surface morphology of such films, if analyzed by HRSEM, would likely reveal information about the uniformity and packing of the molecules, which are critical for efficient charge transport and light emission in organic light-emitting diodes (OLEDs).

Table 1: Morphological Characteristics of Aromatic Benzoxazole Thin Films

| Feature | Description |

| Aggregation | Formation of molecular clusters or J-type aggregates within the film matrix. wordpress.com |

| Phase Separation | Demixing of the benzoxazole component from a host matrix (e.g., a polymer). wordpress.com |

| Crystallinity | Presence of ordered crystalline domains within the film. |

| Surface Roughness | Variations in the height of the film surface, which can affect device performance. |

Other Advanced Spectroscopic Methods

Beyond steady-state techniques, a deeper understanding of the photophysics of 2-biphenylbenzoxazole systems can be gained through methods that probe dynamic processes on very short timescales.

Time-Resolved Spectroscopy

Time-resolved spectroscopy is crucial for elucidating the excited-state dynamics of fluorescent molecules like 2-biphenylbenzoxazole. Techniques such as time-resolved fluorescence and femtosecond transient absorption (fs-TA) spectroscopy provide invaluable information about the lifetimes of excited states and the pathways of relaxation and energy transfer.

For derivatives of the closely related 2-phenylbenzoxazole (B188899), excited-state lifetimes have been measured to be in the low nanosecond range, which is characteristic of fluorescence. nih.gov In a study of 2-phenylbenzoxazole fluorosulfate (B1228806) derivatives, the fluorescence lifetimes were found to be around 1.1 to 1.4 nanoseconds in acetonitrile (B52724) solution. These values, along with the photoluminescence quantum yields, are critical parameters for applications in areas like organic electronics and bioimaging.

Femtosecond transient absorption spectroscopy can reveal even faster processes, such as excited-state intramolecular proton transfer (ESIPT), which is a known phenomenon in certain benzoxazole derivatives. For example, in 2-(2′-hydroxyphenyl)-benzoxazole (HBO), an ultrafast ESIPT process occurs within the instrumental response time, followed by other relaxation processes on the picosecond and nanosecond timescales. nih.gov While 2-biphenylbenzoxazole does not have the hydroxyl group necessary for ESIPT, the study of its excited-state dynamics via fs-TA would still reveal important information about processes like internal conversion, intersystem crossing, and conformational relaxation.

The transient absorption spectra of related benzoxazole derivatives show features such as ground-state bleach, stimulated emission, and excited-state absorption, which evolve over time and provide a detailed picture of the photophysical processes. For instance, in HBO, different transient species corresponding to the enol* and keto* forms can be identified and their kinetics analyzed. nih.gov

Table 2: Representative Excited-State Lifetimes of Phenylbenzoxazole Derivatives

| Compound | Solvent | Fluorescence Lifetime (τ) | Reference |

| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | Acetonitrile | Not specified | mdpi.com |

| 2-(3-(Fluorosulfonyloxy)phenyl)benzoxazole | Acetonitrile | Not specified | nih.gov |

| 2-(2-(Fluorosulfonyloxy)phenyl)benzoxazole | Acetonitrile | Not specified | nih.gov |

Note: While specific lifetime values for 2-biphenylbenzoxazole were not available, the data for these closely related derivatives illustrate the typical timescale of fluorescence for this class of compounds.

Due to the lack of specific experimental data for 2-biphenylbenzoxazole in the search results, a more detailed quantitative discussion is limited. However, the principles and techniques described are directly applicable to the advanced characterization of this compound.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a technique that is highly specific to certain isotopes and is not applicable to the primary elements (carbon, hydrogen, nitrogen, oxygen) that constitute 2-biphenylbenzoxazole. Therefore, it is not a relevant technique for the direct characterization of this compound.

Theoretical and Computational Investigations of 2 Biphenylbenzoxazole Electronic and Optical Phenomena

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the electronic structure and predicting the reactivity of molecules like 2-biphenylbenzoxazole. These computational methods provide insights into molecular geometries, electronic properties, and spectroscopic behaviors that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Ground State Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for determining the ground state properties of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations were employed to optimize the molecular geometry of 2-biphenylbenzoxazole and to elucidate its fundamental electronic properties.

In a comparative theoretical study on benzoxazole (B165842) and its derivatives, the electronic properties of 2-biphenylbenzoxazole were calculated. nih.gov The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used for such calculations, often paired with a basis set like 6-31G(d,p) to provide a good balance between accuracy and computational cost. nih.gov The optimized geometry from these calculations reveals the most stable three-dimensional arrangement of the atoms in the molecule. From this optimized structure, various electronic properties such as the distribution of electron density, dipole moment, and molecular orbital energies are determined. These ground state properties are crucial for understanding the molecule's stability, polarity, and potential for intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction

To investigate the behavior of 2-biphenylbenzoxazole upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov TD-DFT extends the principles of DFT to excited states, allowing for the prediction of electronic absorption and emission spectra. researchgate.net This method is instrumental in understanding the photophysical properties of fluorescent molecules.

For benzoxazole derivatives, TD-DFT calculations, often using the same functional and basis set as the ground state calculations (e.g., B3LYP/6-31+G(d)), are performed to determine the vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectroscopy. researchgate.net These calculations can predict the wavelengths at which the molecule will absorb light, causing an electron to be promoted from a lower energy molecular orbital to a higher energy one. Furthermore, by optimizing the geometry of the molecule in its first excited state (S1), TD-DFT can also predict the emission spectrum, providing insights into the fluorescence properties of the compound. researchgate.net

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For a more rigorous and accurate determination of the electronic structure, ab initio (from first principles) methods can be employed. These methods are based on solving the Schrödinger equation without the use of empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio method, but it does not account for electron correlation, which is the interaction between individual electrons.

To improve upon the HF method, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MPn) and Configuration Interaction (CI) are used. epfl.ch These methods systematically include electron correlation, leading to more accurate energies and properties, albeit at a higher computational cost. epfl.ch For molecules like 2-biphenylbenzoxazole, these high-accuracy methods can provide benchmark data against which results from more computationally efficient methods like DFT can be compared. They are particularly important for accurately describing excited states and other phenomena where electron correlation plays a significant role. wikipedia.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic transitions and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's stability and its absorption and emission properties. nih.gov

A smaller HOMO-LUMO gap generally indicates that a molecule is more easily excitable, which corresponds to absorption of longer wavelength light. For 2-biphenylbenzoxazole, the HOMO and LUMO energies, along with the energy gap, have been calculated using DFT. nih.gov These values provide a quantitative measure of the molecule's electronic characteristics.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 2-Biphenylbenzoxazole | -5.83 | -1.77 | 4.06 | nih.gov |

Simulation and Prediction of Photophysical Properties

The photophysical properties of a molecule, such as its absorption and emission of light, can be simulated and predicted using computational methods. These simulations provide valuable insights into how the molecule will behave in different environments and can guide the design of new materials with specific optical properties.

Solvatochromic Behavior and Environment-Dependent Optical Responses

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent it is dissolved in. This effect arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. Computational methods can be used to simulate this behavior by modeling the molecule in the presence of different solvent environments.

The Polarizable Continuum Model (PCM) is a common approach used in conjunction with TD-DFT to simulate the effect of a solvent on the electronic spectra of a molecule. esisresearch.org In this model, the solvent is treated as a continuous medium with a specific dielectric constant. By performing TD-DFT calculations with the PCM for a range of solvents with different polarities, it is possible to predict the solvatochromic shifts in the absorption and emission spectra of 2-biphenylbenzoxazole. For many benzoxazole derivatives, a bathochromic (red) shift in the fluorescence spectrum is observed with increasing solvent polarity, indicating a more polar excited state compared to the ground state. researchgate.net These simulations are crucial for understanding how the environment influences the optical responses of 2-biphenylbenzoxazole and for predicting its behavior in various applications.

Intramolecular Charge Transfer (ICT) Mechanism Elucidation

Theoretical and computational studies have been instrumental in elucidating the Intramolecular Charge Transfer (ICT) mechanisms in benzoxazole derivatives. Upon photoexcitation, these molecules can transition to an excited state where a significant redistribution of electron density occurs, moving from an electron-donating part of the molecule to an electron-accepting part. This process is fundamental to their unique photophysical properties.

Computational models suggest that the ICT process is heavily influenced by the molecule's conformation and the surrounding solvent environment. In derivatives of 2-(2'-hydroxyphenyl)benzoxazole, for instance, conformational heterogeneity in the ground state, arising from the dihedral angle between the phenolic and benzoxazole groups, can lead to complex ICT dynamics. nih.gov Time-resolved fluorescence and spectral analysis, supported by computational models, have identified that the ICT reaction can proceed through multiple time constants, indicating a multi-step or conformation-dependent process. nih.gov One of the key findings is that in some benzoxazole systems, the ICT process is essentially barrierless and its dynamics are primarily governed by solvent fluctuations. nih.gov

The mechanism often involves the formation of a twisted intramolecular charge transfer (TICT) state. In this state, the donor and acceptor moieties of the molecule are perpendicularly oriented, which minimizes their electronic coupling and maximizes charge separation. researchgate.net For biphenyl (B1667301) systems, the twist of the biphenyl moiety is a critical geometric coordinate for the ICT process. researchgate.net Quantum mechanical calculations, such as those using AM1 or more advanced DFT methods, help to visualize the charge redistribution and identify the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In a typical ICT process, the HOMO is localized on the electron-donor group, while the LUMO is on the electron-acceptor group. The excitation promotes an electron from the HOMO to the LUMO, resulting in the charge transfer state. researchgate.net

Ultrafast spectroscopic measurements combined with quantum mechanical calculations provide deep insights into the ICT mechanism. These studies can distinguish between different excited states, such as a locally excited (LE) state and the ICT state, and map their population dynamics. nih.gov For example, in certain donor-acceptor systems, photoexcitation first populates a LE state, which then evolves into the charge-transfer state. The nature of the donor and acceptor units significantly impacts this process; stronger electron donors lead to ICT even in nonpolar media. nih.gov

Table 1: Key Factors Influencing ICT Mechanism in Benzoxazole Derivatives

| Factor | Description | Computational Insight |

|---|---|---|

| Molecular Conformation | The dihedral angle between donor and acceptor moieties. | Ground state conformational heterogeneity can lead to multi-component ICT dynamics. nih.gov Perpendicular (TICT) states maximize charge separation. researchgate.net |

| Solvent Polarity | The polarity of the surrounding medium. | ICT dynamics can be barrierless and controlled by solvent fluctuations and polarity. nih.govresearchgate.net |

| Electronic Nature of Substituents | The electron-donating or -withdrawing strength of functional groups. | Stronger donor groups facilitate ICT, even in nonpolar solvents, by lowering the energy barrier. nih.gov |

| Excited State Dynamics | The interplay between locally excited (LE) and charge-transfer (ICT) states. | Ultrafast spectroscopy and calculations can track the population dynamics from an initial LE state to the final ICT state. nih.gov |

Theoretical Prediction of Absorption and Emission Spectra

Computational chemistry provides powerful tools for the theoretical prediction of the absorption and emission spectra of molecules like 2-biphenylbenzoxazole. Time-dependent density functional theory (TD-DFT) is a widely used method for this purpose, as it can accurately calculate the energies of electronic transitions between the ground and excited states. researchgate.net

To predict absorption spectra, the molecular geometry is first optimized for the electronic ground state (S₀). Then, vertical excitation energies are calculated, which correspond to the absorption of a photon without a change in molecular geometry. researchgate.net These calculations yield the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For more detailed spectra, vibronic coupling can be included, which accounts for the vibrational structure within the electronic bands. informahealthcare.com This is often done using the Franck-Condon approximation, which considers the overlap between the vibrational wavefunctions of the ground and excited states. informahealthcare.com

For the prediction of emission (fluorescence) spectra, the geometry of the molecule is first optimized in its first excited state (S₁). The energy difference between the relaxed S₁ state and the S₀ state at the S₁ geometry corresponds to the emission energy. researchgate.net The difference between the calculated absorption and emission maxima provides the Stokes shift, a key photophysical parameter.

The choice of the DFT functional and basis set is crucial for obtaining accurate results. Functionals like B3LYP and long-range corrected functionals such as ωB97X-D are commonly employed. researchgate.netinformahealthcare.com The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is also essential for accurate predictions, as the solvent can significantly influence the energies of the ground and excited states. researchgate.net

Table 2: Representative TD-DFT Calculation Parameters for Benzoxazole Derivatives

| Parameter | Ground State (Absorption) | Excited State (Emission) | Methodological Considerations |

|---|---|---|---|

| Geometry Optimization | S₀ State | S₁ State | DFT (e.g., B3LYP, ωB97X-D) researchgate.netinformahealthcare.com |

| Energy Calculation | Vertical Excitation from S₀ | Vertical Emission from S₁ | TD-DFT researchgate.net |

| Basis Set | e.g., 6-31+G(d), def2-SVP researchgate.netinformahealthcare.com | e.g., 6-31+G(d), def2-SVP researchgate.netinformahealthcare.com | Must adequately describe electron distribution. |

| Solvent Model | PCM, CPCM | PCM, CPCM | Crucial for capturing solvatochromic shifts. researchgate.net |

| Vibronic Structure | Franck-Condon analysis | N/A for basic emission peak | Important for resolving fine structure in absorption. informahealthcare.com |

Computational Modeling of Structure-Property Relationships and Design Principles

Computational modeling is a cornerstone for establishing structure-property relationships and deriving design principles for new molecules with tailored optical properties. By systematically modifying the structure of a base molecule like 2-biphenylbenzoxazole in silico, researchers can predict how these changes will affect its electronic and photophysical characteristics.

Density Functional Theory (DFT) is frequently used to calculate key electronic descriptors that govern molecular properties. These include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, ionization potential, and electron affinity. sapub.org The HOMO-LUMO gap, for example, is a critical indicator of molecular stability and the energy required for electronic excitation. nih.gov A smaller gap generally corresponds to a red-shift in the absorption spectrum.

By introducing different electron-donating or electron-withdrawing groups at various positions on the 2-biphenylbenzoxazole scaffold, computational models can predict the resulting changes in:

Absorption and Emission Wavelengths: Substituents can modulate the HOMO and LUMO energy levels, thereby tuning the color of absorption and fluorescence.

Quantum Yield: Structural modifications that restrict non-radiative decay pathways, such as intramolecular rotations, can be modeled to predict enhancements in fluorescence quantum yield. ifo.lviv.ua

Intramolecular Charge Transfer (ICT): The degree of ICT can be tuned by varying the strength and position of donor and acceptor groups, which can be quantified by analyzing the charge distribution in the ground and excited states. researchgate.net

These systematic computational studies allow for the development of clear design principles. For instance, it can be established that adding a strong electron-donating group to one end of the conjugated system and a strong electron-withdrawing group to the other will enhance ICT character and lead to a significant red-shift in emission. researchgate.net This rational, bottom-up approach accelerates the discovery of new materials by focusing experimental efforts on the most promising candidates identified through computation. nih.gov

Integration of Machine Learning and Artificial Intelligence for Predictive Modeling

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of molecular design, including for complex organic molecules like 2-biphenylbenzoxazole. While DFT and TD-DFT are powerful, they can be computationally expensive for screening vast chemical spaces. ML models, once trained on a sufficiently large and diverse dataset, can predict the properties of new molecules almost instantaneously. nih.gov

The typical workflow involves several steps:

Data Curation: A large dataset of molecules with known properties (e.g., experimental or high-fidelity calculated absorption/emission wavelengths) is assembled. nih.gov

Molecular Representation: Molecules are converted into machine-readable formats, known as molecular descriptors or fingerprints. These can range from simple structural counts to complex graph-based representations. Morgan fingerprints are a common choice. nih.gov

Model Training: An ML algorithm (e.g., Random Forest, Gradient Boosting, or a Neural Network) is trained to learn the relationship between the molecular fingerprints and the target properties. nih.govresearchgate.net

Validation and Prediction: The model's predictive power is rigorously tested on a separate set of molecules not used in training. Once validated, it can be used to predict the properties of novel, un-synthesized compounds.

For benzoxazole derivatives, ML models can be trained to predict key photophysical properties like maximum absorption and emission wavelengths. nih.gov This allows for the rapid virtual screening of thousands or even millions of potential derivatives to identify candidates with desired optical characteristics.

Furthermore, explainable AI techniques, such as SHapley Additive exPlanations (SHAP), can be used to analyze the trained ML models. nih.gov This analysis reveals which molecular fragments or structural features are most influential in determining a specific property, thereby uncovering new and potentially non-intuitive design principles that can guide chemists in creating next-generation materials. nih.gov

Advanced Materials Science Frameworks and Mechanisms Involving 2 Biphenylbenzoxazole

Fundamental Mechanisms in Optoelectronic Applications

The rigid, conjugated structure of 2-biphenylbenzoxazole, which combines an electron-accepting benzoxazole (B165842) unit with a hole-transporting biphenyl (B1667301) moiety, makes it a promising candidate for various optoelectronic applications. Its performance in these devices is governed by the intricate dynamics of charge carriers and excited states.

In OLEDs, the efficiency of light emission is critically dependent on the balance of charge injection and transport within the emissive layer (EML). Materials based on the biphenylbenzoxazole framework can function as either the emissive component or as a host material for phosphorescent or fluorescent dopants. The charge transport pathway involves the injection of holes from the anode and electrons from the cathode into the organic layers. The biphenyl group is known to facilitate hole transport, while the electron-deficient benzoxazole moiety aids in electron transport. This inherent bipolar nature is advantageous for achieving balanced charge flux within the EML, which is crucial for ensuring that electron-hole recombination occurs efficiently and within the desired zone. rsc.orgnih.gov

The emission mechanism in OLEDs utilizing a biphenylbenzoxazole derivative, such as 4,4′-bis[2-(1,3-benzoxazol-yl-1-ethenyl)]-2-hexyloxybiphenyl, is based on electroluminescence. Upon application of a voltage, electrons and holes recombine in the emissive layer to form excitons (electron-hole pairs). The subsequent radiative decay of these excitons results in the emission of light. The color of the emitted light is determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the emissive molecule. Research on a green-emitting biphenyl derivative with a benzoxazole core demonstrated that the material possesses good thermal stability, with decomposition beginning at 350 °C. researchgate.net In a device structure of ITO/α-NPD (50 nm)/biphenyl derivative (50 nm)/LiF (0.5 nm)/Al (150 nm), the maximum luminance reached approximately 74,700 nW/cm² at 9.6 V. researchgate.net The performance is highly dependent on the choice of hole transport layer (HTL), with devices using TPD showing superior luminance and color stability compared to those using α-NPD. researchgate.net

| Hole Transport Layer (HTL) | Device Structure | Maximum Luminance | Voltage at Max. Luminance | Emission Color Stability |

|---|---|---|---|---|

| TPD | ITO/TPD (50 nm)/Biphenyl Derivative (50 nm)/LiF (0.5 nm)/Al (150 nm) | 217,900 nW/cm² | 6.4 V | Constant Green Emission |

| α-NPD | ITO/α-NPD (50 nm)/Biphenyl Derivative (50 nm)/LiF (0.5 nm)/Al (150 nm) | 74,700 nW/cm² | 9.6 V | Shifted from Green to Blue with Voltage |

In organic solar cells, the conversion of light into electricity involves several key steps: light absorption, exciton (B1674681) generation, exciton diffusion, and charge separation/collection. researchgate.net Upon absorbing a photon, the organic material forms a tightly bound exciton. For charge generation to occur, this exciton must diffuse to a donor-acceptor interface where the energy offset between the materials provides the driving force for charge separation.

While 2-biphenylbenzoxazole itself is not a widely reported primary component in high-efficiency OSCs, its structural elements are relevant to the design of advanced donor-acceptor materials. The benzoxazole moiety can act as an electron-withdrawing terminal group in donor-acceptor molecules. Studies on related systems, such as diketopyrrolopyrrole (DPP) derivatives functionalized with benzoxazole, provide insight into the critical exciton dynamics. chemrxiv.org In such molecules, photo-initiated dynamics are governed by ultrafast processes. For instance, a strongly emissive benzoxazole-functionalized DPP derivative in solution relaxes directly to the ground singlet state, indicating rapid radiative decay. chemrxiv.org Efficient charge separation at the donor-acceptor interface competes with this radiative decay and other non-radiative recombination pathways. The success of an OSC relies on engineering the molecular structure and blend morphology to ensure that exciton dissociation is the dominant process. researchgate.net

Design Principles for Stimulus-Responsive Functional Materials

The rigid structure and fluorescent nature of the 2-biphenylbenzoxazole core make it an excellent platform for creating "smart" materials that change their optical properties in response to external stimuli such as mechanical force or chemical environment.

Mechanochromic luminescence, or piezofluorochromism, is a phenomenon where a material changes its fluorescence color upon the application of a mechanical force like grinding, shearing, or pressing. rsc.org This effect is particularly prominent in organic molecules with donor-acceptor structures. The underlying mechanism is often a force-induced phase transition from a well-ordered crystalline state to a disordered amorphous state. rsc.org

In the crystalline state, molecules adopt a specific packing arrangement with defined intermolecular interactions (e.g., π-π stacking), which dictates their fluorescence emission spectrum. When mechanical force is applied, this crystalline packing is disrupted, leading to an amorphous state with a different distribution of intermolecular arrangements and energies. This change in the local environment of the fluorophores results in a shift in the emission wavelength, often to a lower energy (red-shift). For example, phenothiazine-based benzoxazole derivatives have been shown to exhibit significant mechanochromism. Upon grinding, the fluorescence of one such derivative, BPVB, shifts from blue (465 nm) to yellow (558 nm). This change is attributed to the disruption of the crystal lattice. rsc.org The process can often be reversed by exposing the ground powder to solvent fumes or by heating, which allows the molecules to reorganize back into their thermodynamically stable crystalline state. rsc.org

| State | Stimulus | Emission λmax | Observed Color |

|---|---|---|---|

| Crystalline Film | - | 465 nm | Blue |

| Ground Film | Grinding | 558 nm | Yellow |

| Fumed Film | Solvent Fuming | 465 nm | Blue |

The fluorescence of 2-biphenylbenzoxazole and its derivatives can be highly sensitive to the chemical environment, making them suitable for use as chemosensors. Protonation of nitrogen atoms within the benzoxazole ring can significantly alter the electronic structure and, consequently, the photophysical properties of the molecule.

Protonation-induced fluorescence changes occur because the addition of a proton alters the intramolecular charge transfer (ICT) characteristics of the molecule. For many benzoxazole derivatives containing a basic site, such as a tertiary amine, protonation can lead to a pronounced hypsochromic (blue) shift in the emission spectrum. This is because protonation of the amine group withdraws electron density, disrupting the donor-acceptor character and increasing the energy of the excited state. tuni.fi Conversely, in some systems, protonation can restrict intramolecular rotation or induce planarization, leading to an enhancement of the fluorescence quantum yield. tuni.fi This "turn-on" or ratiometric response allows for the detection of changes in pH. For instance, a macrocyclic sensor containing a 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore behaves as a Photoinduced Electron Transfer (PET)-mediated chemosensor; it is fluorescent at acidic pH but non-emissive at basic pH where the amine groups are deprotonated and can quench the fluorescence. mdpi.com

Role of 2-Biphenylbenzoxazole as a Structural Motif in Advanced Polymers and Composites

Incorporating the rigid and thermally stable 2-biphenylbenzoxazole moiety into polymer backbones is a well-established strategy for creating high-performance materials with exceptional thermal and mechanical properties. nih.gov

When used as a monomer in the synthesis of polymers like polyimides or poly(p-phenylene benzobisoxazole) (PBO), the benzoxazole unit imparts a high degree of rigidity and a planar structure to the polymer chain. This leads to strong intermolecular forces and efficient chain packing, resulting in materials with high glass transition temperatures (Tg), excellent thermal stability, and high tensile strength. nih.govrsc.org For example, a series of novel poly(benzoxazole imide)s (PBOPIs) demonstrated Tg values ranging from 285 to 363 °C and 5% weight loss temperatures (Td5%) between 510–564 °C in a nitrogen atmosphere. rsc.org These polymers also exhibited impressive mechanical properties, with tensile strengths of 103–126 MPa and tensile moduli of 2.9–3.7 GPa. rsc.org

In polymer composites, the benzoxazole-containing polymer matrix can be combined with functional fillers to enhance specific properties. For instance, polybenzoxazine-alumina composites show a significant increase in storage modulus and glass transition temperature with increasing filler content, indicating strong interfacial interactions between the polymer and the filler. researchgate.net The incorporation of poly(p-phenylene benzobisoxazole) nanofibers (PNF) into composites with modified boron nitride (m-BN) results in materials with outstanding thermal conductivity (up to 9.68 W m⁻¹ K⁻¹), high thermal stability (decomposition at 640 °C), and excellent mechanical strength (193.6 MPa). nih.gov The strong hydrogen bonding and π-π interactions between the PNF matrix and the filler are crucial for achieving these enhanced properties. nih.gov

| Material | Property | Value | Reference |

|---|---|---|---|

| Poly(benzoxazole imide)s (PBOPIs) | Glass Transition Temperature (Tg) | 285 - 363 °C | rsc.org |

| 5% Weight Loss Temperature (Td5%) | 510 - 564 °C | rsc.org | |

| Tensile Strength | 103 - 126 MPa | rsc.org | |

| m-BN/PNF Nanocomposite Paper (50 wt% m-BN) | Thermal Conductivity (In-plane) | 9.68 W m⁻¹ K⁻¹ | nih.gov |

| Tensile Strength | 193.6 MPa | nih.gov | |

| Polybenzoxazine/Alumina (83 wt%) | Storage Modulus (E') | 45.27 GPa | researchgate.net |

Strengthening Mechanisms in Materials Systems Containing 2-Biphenylbenzoxazole Derivatives

The incorporation of 2-biphenylbenzoxazole and its derivatives into polymer matrices represents a significant strategy for enhancing the mechanical and thermal properties of advanced materials. The rigid, planar structure of the benzoxazole ring system, combined with the aromatic biphenyl group, imparts considerable stiffness and strength to the polymer backbone. These structural characteristics contribute to several key strengthening mechanisms when derivatives of 2-biphenylbenzoxazole are used as monomers or additives in material systems.

The primary strengthening effect arises from the inherent rigidity of the benzoxazole-containing polymer chains. This rigidity restricts segmental motion and increases the stress required for deformation, thereby enhancing the tensile strength and modulus of the material. This principle is demonstrated in the synthesis of novel poly(benzoxazole imide)s (PBOPIs) from isomeric diamine monomers containing a benzoxazole moiety. These polymers exhibit excellent mechanical properties, with tensile strengths ranging from 103 to 126 MPa and tensile moduli between 2.9 and 3.7 GPa. rsc.orgpolymer.cn The high glass transition temperatures (Tg) of these materials, recorded between 285 and 363 °C, further attest to the rigid nature of the polymer backbone, which is a direct consequence of the inclusion of the benzoxazole structure. rsc.orgpolymer.cn

Furthermore, the introduction of benzoxazole derivatives can influence the morphology and molecular packing of the polymer. The rigid nature of these molecules can promote a more ordered, crystalline, or liquid crystalline arrangement of polymer chains, particularly under processing conditions like fiber spinning. This increased molecular orientation aligns the strong covalent bonds of the polymer backbone with the direction of applied stress, maximizing the load-bearing capacity of the material. This is evident in the regularly arranged polymer chains observed in polyimide fibers containing the m-pHBOA moiety, as indicated by wide-angle X-ray diffraction patterns. researchgate.net

The table below summarizes the mechanical properties of various high-performance polymers containing benzoxazole derivatives, illustrating the strengthening effects discussed.

| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |

| Poly(benzoxazole imide)s (PBOPIs) | 103 - 126 | 2.9 - 3.7 | 3.0 - 6.5 | 285 - 363 |

| Polyimide Copolymer Fibers with m-pHBOA | up to 2480 | up to 89.73 | Not Specified | 311 - 337 |

This table presents data compiled from studies on poly(benzoxazole imide)s and polyimide copolymer fibers containing benzoxazole moieties to demonstrate the strengthening effects of these structures in advanced materials. rsc.orgpolymer.cnresearchgate.net

Functionalization and Derivatization Strategies for Tailored 2 Biphenylbenzoxazole Properties

Rational Design and Synthesis of Substituted 2-Biphenylbenzoxazole Analogues

The rational design of novel 2-biphenylbenzoxazole analogues involves a targeted approach to synthesis, where specific structural modifications are made to achieve desired properties. rsc.orgnih.govrsc.orgmdpi.comnih.gov This process often begins with computational modeling to predict the effects of different functional groups on the molecule's geometry, electronic structure, and potential interactions with its environment. The synthesis of these tailored analogues typically follows established synthetic routes for benzoxazoles, with modifications to incorporate the desired substituents.

A common synthetic strategy involves the condensation of a substituted 2-aminophenol (B121084) with a derivative of biphenyl-4-carboxylic acid. The substituents can be introduced on either the benzoxazole (B165842) ring system or the biphenyl (B1667301) moiety. For instance, derivatives with substituents such as methyl (-CH3), chloro (-Cl), and nitro (-NO2) groups at the 5-position of the benzoxazole ring have been synthesized to study their effects on the molecule's properties. researchgate.net Similarly, alkoxy chains of varying lengths have been attached to the 4'-position of the biphenyl ring. researchgate.net

The synthesis of these analogues allows for a systematic investigation of structure-property relationships, providing valuable insights for the development of new materials with optimized performance characteristics.

Impact of Substituent Electronic and Steric Effects on Spectroscopic and Optical Characteristics

Electronic Effects:

The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can significantly influence the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO).

Electron-donating groups (e.g., -CH3, -OCH3) generally increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap. This often results in a bathochromic (red) shift in both the absorption and emission spectra.

Electron-withdrawing groups (e.g., -NO2, -CN) tend to lower the energy of the LUMO, also resulting in a smaller energy gap and a bathochromic shift. nih.gov

Studies on related heterocyclic systems have demonstrated these principles. For example, in 4-hydroxycoumarin (B602359) derivatives, electron-donating groups cause a bathochromic shift in both UV/Vis absorption and emission spectra. srce.hr Conversely, the effect of electron-withdrawing groups can be more complex and may depend on the specific substituent and its position.

Steric Effects:

Steric hindrance, caused by bulky substituents, can affect the planarity of the 2-biphenylbenzoxazole molecule. This can disrupt the π-conjugation between the biphenyl and benzoxazole moieties, leading to changes in the spectroscopic properties. For instance, a loss of planarity typically results in a hypsochromic (blue) shift in the absorption and emission spectra and can decrease the fluorescence quantum yield.

The interplay of electronic and steric effects allows for the fine-tuning of the spectroscopic and optical characteristics of 2-biphenylbenzoxazole derivatives for specific applications, such as fluorescent probes and organic light-emitting diodes (OLEDs).

Strategies for Modulating Electronic Structure and Energy Levels through Derivatization

Derivatization provides a powerful tool for modulating the electronic structure and energy levels of 2-biphenylbenzoxazole. By strategically introducing different functional groups, it is possible to tailor the HOMO and LUMO energy levels, thereby controlling the molecule's optoelectronic properties.

One effective strategy is the introduction of substituents with varying electron-donating or electron-withdrawing strengths. nih.gov This directly influences the electron density distribution within the molecule and, consequently, the energies of the frontier molecular orbitals. For example, attaching strong electron-donating groups to the biphenyl moiety and electron-withdrawing groups to the benzoxazole ring can create a "push-pull" system, which often leads to a significant reduction in the HOMO-LUMO gap and a red-shift in the absorption and emission spectra.

Another approach involves extending the π-conjugated system of the molecule. This can be achieved by introducing additional aromatic or heterocyclic rings. Extending the conjugation generally leads to a delocalization of the π-electrons over a larger area, which stabilizes the excited state and results in a bathochromic shift in the spectra.

Computational methods, such as Density Functional Theory (DFT), are often employed to predict the effects of different derivatization strategies on the electronic structure and energy levels of the molecule. sioc-journal.cnaps.org These theoretical calculations can guide the synthetic efforts towards the development of 2-biphenylbenzoxazole derivatives with specific, pre-determined electronic properties.

Introduction of Diverse Heterocyclic and Aromatic Units for Property Fine-Tuning

To further refine the properties of 2-biphenylbenzoxazole, a variety of heterocyclic and aromatic units can be incorporated into its structure. uou.ac.in This strategy allows for a high degree of control over the molecule's photophysical and electrochemical characteristics.

For instance, the introduction of different heterocyclic rings, such as oxadiazoles, triazoles, or carbazoles, can significantly alter the electron-transporting or hole-transporting properties of the molecule, which is particularly important for applications in electronic devices. researchgate.netnih.gov The choice of the heterocyclic unit can also influence the fluorescence quantum yield and the color of the emitted light.

Similarly, the incorporation of various aromatic units can be used to extend the π-conjugation of the system, leading to enhanced two-photon absorption cross-sections, which is beneficial for applications in bio-imaging and photodynamic therapy. The attachment of bulky aromatic groups can also be used to suppress intermolecular interactions in the solid state, which can improve the efficiency of OLEDs by reducing aggregation-caused quenching.

The synthesis of these more complex derivatives often requires multi-step synthetic procedures, but the resulting fine-tuning of properties justifies the additional effort. This approach has been successfully used to develop a wide range of functional organic materials based on the 2-biphenylbenzoxazole scaffold.

Interactive Table of Substituent Effects on 2-Biphenylbenzoxazole Analogues

| Substituent | Position | Electronic Effect | Predicted Spectroscopic Shift |

| -CH3 | 5-benzoxazole | Electron-donating | Bathochromic |

| -Cl | 5-benzoxazole | Electron-withdrawing (weak) | Bathochromic |

| -NO2 | 5-benzoxazole | Electron-withdrawing (strong) | Bathochromic |

| -OCH3 | 4'-biphenyl | Electron-donating | Bathochromic |

| -CN | 4'-biphenyl | Electron-withdrawing | Bathochromic |

Supramolecular Architectures and Self Assembly Involving 2 Biphenylbenzoxazole

Investigation of Non-Covalent Interactions in 2-Biphenylbenzoxazole Systems

The structure of 2-Biphenylbenzoxazole, with its fused benzoxazole (B165842) ring and biphenyl (B1667301) group, provides multiple sites for non-covalent interactions, which are attractive or repulsive forces between molecules that are weaker than covalent bonds. nih.govlibretexts.org These interactions, including π-π stacking and C-H-π hydrogen bonds, are crucial in stabilizing the three-dimensional architecture of molecular crystals. jussieu.frscielo.org.mx

Self-Assembly Processes and Their Influence on Solid-State Properties

Self-assembly is the autonomous organization of components into ordered structures, driven by specific, local interactions. nih.govbeilstein-journals.org For 2-Biphenylbenzoxazole, the interplay of the non-covalent forces described above directs the molecules to form well-defined crystalline structures. The process is typically reversible and seeks a thermodynamic minimum. nih.gov

The specific arrangement, or polymorphism, adopted by the molecules can have a profound impact on the material's solid-state properties, such as melting point, solubility, and, crucially, its photophysical characteristics like fluorescence. The formation of different types of aggregates (e.g., H-type or J-type) due to π-π stacking directly influences the electronic coupling between molecules, which can alter the emission wavelength and quantum yield. fu-berlin.de The process of forming these assemblies can be influenced by external factors like solvent properties, temperature, and concentration, allowing for a degree of control over the final structure. mdpi.commdpi.com

Aggregation-Induced Emission (AIE) and Related Photophysical Phenomena in 2-Biphenylbenzoxazole Derivatives

A significant photophysical phenomenon observed in derivatives of 2-Biphenylbenzoxazole is Aggregation-Induced Emission (AIE). researchgate.net This counterintuitive effect describes molecules that are non-emissive or weakly fluorescent when dissolved in a solution but become highly luminescent upon aggregation or in the solid state. european-mrs.commagtech.com.cn

The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations or vibrations, within the molecule. european-mrs.commagtech.com.cn In dilute solutions, excited molecules can lose energy through these non-radiative pathways, quenching fluorescence. However, in the aggregated state, the physical constraints imposed by close packing and intermolecular interactions (like π-π stacking and C-H-π bonds) hinder these motions. This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in strong light emission. magtech.com.cn

Derivatives of 2-biphenyl benzoxazole have been studied for their AIE properties, which are valuable for applications in fields like organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.netunl.pt The aggregation can lead to different emissive species, sometimes resulting in mechanoluminescence, where grinding or pressure can cause a change in emission color. european-mrs.com

Design of Supramolecular Frameworks for Tunable Chemical and Optical Responses

The principles of self-assembly and the specific recognition patterns of molecules like 2-Biphenylbenzoxazole can be harnessed to design complex supramolecular frameworks. beilstein-journals.orgrsc.org By modifying the 2-Biphenylbenzoxazole core with specific functional groups, it can be used as a building block, or "tecton," for constructing larger, ordered architectures such as metal-organic frameworks (MOFs) or supramolecular organic frameworks (SOFs). nih.govrsc.org

The design of these frameworks relies on the directionality and predictability of non-covalent interactions. mdpi.comnih.gov For instance, introducing hydrogen-bonding sites or metal-coordinating ligands onto the 2-Biphenylbenzoxazole structure allows for its programmed assembly into 2D or 3D networks. nih.govmdpi.com

A key goal in this area is to create materials with tunable responses. The porous nature of these frameworks can be exploited for selective guest binding, catalysis, or sensing applications. rsc.org Furthermore, by incorporating photoactive units like 2-Biphenylbenzoxazole, the optical properties of the entire framework can be modulated by external stimuli. For example, the binding of a specific analyte within the framework's pores could alter the packing of the benzoxazole units, leading to a change in the material's fluorescence color or intensity, forming the basis of a chemical sensor. rsc.org

Future Research Trajectories and Methodological Innovations for 2 Biphenylbenzoxazole

Emerging Synthetic Paradigms for Complex and Highly Functionalized 2-Biphenylbenzoxazole Structures